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Compound of Interest

Compound Name:
N-cyclohexyl-3,3-

dimethylbutanamide

CAS No.: 7473-22-5

Cat. No.: B180936

Get Quote

Executive Summary & Chemical Identity
N-cyclohexyl-3,3-dimethylbutanamide is a sterically hindered secondary amide combining a

lipophilic cyclohexyl amine moiety with a bulky tert-butylacetyl (3,3-dimethylbutyryl) tail.

Structurally, it serves as an excellent model system for studying steric shielding of amide bonds

against hydrolysis and metabolic cleavage. Its unique NMR signature—specifically the

decoupling of the

-methylene protons—makes it a valuable standard for calibrating resolution in complex aliphatic
mixtures.
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Property Data

IUPAC Name N-cyclohexyl-3,3-dimethylbutanamide

CAS Number
Not widely listed (Analogous to tert-butylacetyl

derivatives)

Molecular Formula C₁₂H₂₃NO

Exact Mass 197.1780 Da

LogP (Predicted) ~2.8 – 3.2 (High Lipophilicity)

Key Structural Feature

Quaternary

-carbon (prevents vicinal coupling to

-protons)

Synthesis & Reaction Monitoring
To obtain high-purity material for characterization, the most reliable route is the Schotten-

Baumann reaction using 3,3-dimethylbutyryl chloride (commercially available, CAS 7065-46-5).

Synthetic Pathway
The reaction proceeds via nucleophilic acyl substitution. The steric bulk of the tert-butyl group

does not significantly hinder the formation of the acid chloride but does stabilize the final amide

bond.
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Figure 1: Nucleophilic acyl substitution pathway. The reaction is typically driven by triethylamine

(Et₃N) or NaOH to scavenge the HCl byproduct.
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Experimental Protocol (Standardized)
Preparation: Dissolve Cyclohexylamine (1.0 equiv) and Triethylamine (1.2 equiv) in

anhydrous Dichloromethane (DCM). Cool to 0°C under N₂.

Addition: Dropwise addition of 3,3-dimethylbutyryl chloride (1.05 equiv). The exotherm will be

mild due to the steric bulk of the acyl group.

Workup: Wash with 1M HCl (removes unreacted amine), then sat. NaHCO₃ (removes

unreacted acid), then Brine.

Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography due to

the compound's lack of UV chromophores (weak absorption <210 nm).

Spectroscopic Characterization (The Core)
This section details the diagnostic signals required to confirm identity. The absence of aromatic

rings simplifies the spectrum, making the aliphatic region critical.

Nuclear Magnetic Resonance (NMR)
The defining feature of this molecule is the singlet at ~2.0 ppm. Unlike isovaleryl derivatives

(which show a doublet due to CH-CH₂ coupling), the quaternary carbon in the tert-butyl group

blocks spin-spin coupling to the

-methylene.

¹H NMR (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180936?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

5.40 – 5.60
Broad Singlet (br

s)
1H NH (Amide)

Exchangeable

with D₂O.

Chemical shift is

concentration-

dependent.

3.70 – 3.85 Multiplet (m) 1H
N-CH

(Cyclohexyl C1)

Deshielded by

nitrogen;

characteristic

methine

multiplet.

2.05 Singlet (s) 2H
CO-CH₂ (

-Methylene)

CRITICAL

DIAGNOSTIC:

Appears as a

sharp singlet

because the

adjacent

-carbon is

quaternary.

1.85 – 1.05 Envelope (m) 10H Cyclohexyl CH₂

Ring protons

(axial/equatorial

overlap).

1.03 Singlet (s) 9H
C(CH₃)₃ (tert-

Butyl)

Intense singlet.

Integration ratio

of 9:2 vs. the

-methylene

confirms the

structure.

¹³C NMR (100 MHz, CDCl₃)
Carbonyl (C=O): ~170.5 ppm.
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-Methylene (CH₂): ~51.0 ppm (Shifted upfield relative to linear chains due to steric
compression).

Cyclohexyl Methine (CH-N): ~48.2 ppm.

Quaternary Carbon: ~31.0 ppm (Low intensity).

tert-Butyl Methyls: ~29.8 ppm (Intense signal).

Cyclohexyl Methylenes: ~33.2, 25.6, 24.9 ppm.

Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the tert-butyl cation and simple amide

bond cleavages.

Molecular Ion
[M+H]+ = 198.18

Fragment A
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m/z = 100
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(In-source)

McLafferty-like?
(Suppressed by sterics)

 Rare

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in ESI+ or EI modes. The m/z 57 peak is often the

base peak in EI due to the stable tert-butyl cation.

Infrared Spectroscopy (FT-IR)
Amide I (C=O Stretch): 1635–1645 cm⁻¹ (Strong). The bulky groups slightly lower the

frequency compared to primary amides.

Amide II (N-H Bend): 1545–1555 cm⁻¹ (Medium/Strong).

N-H Stretch: 3280–3300 cm⁻¹ (Broad, H-bonded).
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C-H Stretch: 2950–2850 cm⁻¹ (Strong aliphatic absorptions from cyclohexyl and t-butyl

groups).

Quality Control & Impurity Profiling
When synthesizing or sourcing this compound, three specific impurities are common:

Cyclohexylamine (Starting Material): Detectable via GC (early eluting) or NMR (triplet at ~2.6

ppm).

3,3-Dimethylbutanoic Acid (Hydrolysis Product): Occurs if the acid chloride was wet.

Detectable by a broad OH stretch in IR (2500–3000 cm⁻¹) or Carbonyl shift to ~174 ppm in

¹³C NMR.

Dicyclohexylurea (DCU): If coupling reagents (DCC) were used instead of acid chloride. This

is a very difficult impurity to remove; check for urea carbonyl at ~155 ppm.

Analytical Method Recommendation
Technique: GC-FID or GC-MS.

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

Conditions: High temperature ramp required. The compound is volatile enough for GC but

requires an injector temp >250°C to prevent condensation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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